(Z,Z)-5,11-Eicosadienoic Acid
Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 11th carbon atoms in the carbon chain. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired alkene with high Z-selectivity . The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as marine organisms or plants rich in polyunsaturated fatty acids. The process includes steps like hydrolysis, esterification, and distillation to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides under mild conditions.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
(Z,Z)-5,11-Eicosadienoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can be metabolized into various bioactive eicosanoids, which act on specific receptors and enzymes to modulate inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)
- (Z,Z,Z)-9,12,15-Octadecatrienoic Acid (Alpha-Linolenic Acid)
- (Z,Z,Z,Z)-5,8,11,14-Eicosatetraenoic Acid (Arachidonic Acid)
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid is unique due to its specific double bond positions, which confer distinct biological activities compared to other eicosanoids. Its role in modulating inflammation and cellular signaling pathways makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(5Z,11Z)-icosa-5,11-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNQXHBZULXMM-GJWNNSPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548392 | |
Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70363-48-3 | |
Record name | 5,11-Eicosadienoic acid, (5Z,11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070363483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-EICOSADIENOIC ACID, (5Z,11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH136AJ4US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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